molecular formula C17H18N2O2 B13725920 3,5-dimethyl-N'-(2-methylbenzoyl)benzohydrazide CAS No. 887582-44-7

3,5-dimethyl-N'-(2-methylbenzoyl)benzohydrazide

Cat. No.: B13725920
CAS No.: 887582-44-7
M. Wt: 282.34 g/mol
InChI Key: LAOGKMBVVWBCDJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of benzohydrazide, characterized by the presence of methyl groups at the 3 and 5 positions of the benzene ring and a 2-methylbenzoyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like pyridine or triethylamine to facilitate the acylation reaction.

Industrial Production Methods

While specific industrial production methods for 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new hydrazide derivatives with different functional groups.

Scientific Research Applications

3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3,5-dimethyl-N’-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonylbenzohydrazide
  • 2,5-Dimethyl-1H-pyrrol-1-yl acetic acid

Uniqueness

3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methylbenzoyl group This structural uniqueness imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds

Properties

CAS No.

887582-44-7

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3,5-dimethyl-N'-(2-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C17H18N2O2/c1-11-8-12(2)10-14(9-11)16(20)18-19-17(21)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

LAOGKMBVVWBCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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